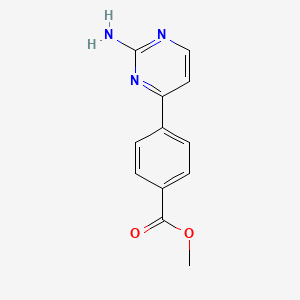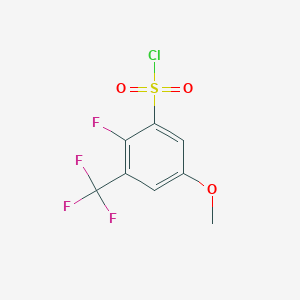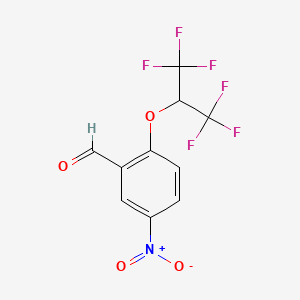
2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitrobenzaldehyde
Descripción general
Descripción
2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitrobenzaldehyde is a fluorinated aromatic aldehyde. The presence of both nitro and aldehyde functional groups, along with the hexafluoropropan-2-yloxy substituent, makes this compound unique and potentially useful in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitrobenzaldehyde typically involves the following steps:
Nitration of Benzaldehyde: Benzaldehyde is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 5-nitrobenzaldehyde.
Introduction of Hexafluoropropan-2-yloxy Group: The 5-nitrobenzaldehyde is then reacted with 1,1,1,3,3,3-hexafluoro-2-propanol in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography might be employed.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: 2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitrobenzoic acid.
Reduction: 2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-aminobenzaldehyde.
Substitution: Various halogenated derivatives depending on the halogen used.
Aplicaciones Científicas De Investigación
2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitrobenzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique chemical properties.
Medicine: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitrobenzaldehyde depends on its specific application. In general, the compound’s effects are mediated through interactions with molecular targets such as enzymes or receptors. The hexafluoropropan-2-yloxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)benzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitrobenzaldehyde: Lacks the hexafluoropropan-2-yloxy group, resulting in different physical and chemical properties.
2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-4-nitrobenzaldehyde: Similar structure but with the nitro group in a different position, leading to variations in reactivity and applications.
Uniqueness
2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitrobenzaldehyde is unique due to the combination of the hexafluoropropan-2-yloxy and nitro groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6NO4/c11-9(12,13)8(10(14,15)16)21-7-2-1-6(17(19)20)3-5(7)4-18/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWXUAGSRBVYBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)OC(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Bis-[(4-chlorophenyl)methyl]-piperidine-1H-2,4-dione](/img/structure/B1407667.png)
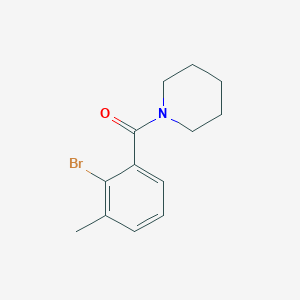
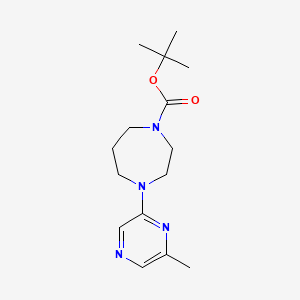

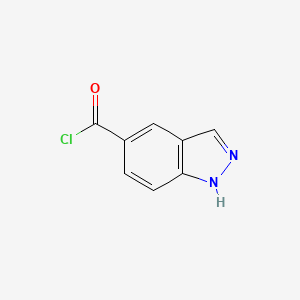
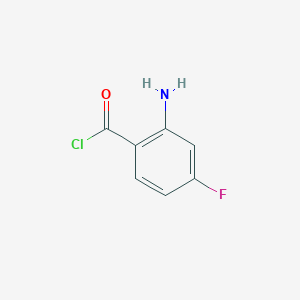




![Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate](/img/structure/B1407686.png)

